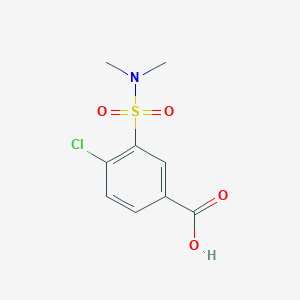

4-chloro-3-(dimethylsulfamoyl)benzoic Acid

Description

Properties

IUPAC Name |

4-chloro-3-(dimethylsulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO4S/c1-11(2)16(14,15)8-5-6(9(12)13)3-4-7(8)10/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMPQIPORTHDIJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-chloro-3-(dimethylsulfamoyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-chloro-3-(dimethylsulfamoyl)benzoic acid, a sulfonamide derivative of significant interest in medicinal chemistry and synthetic organic chemistry. While this specific compound is not extensively documented in peer-reviewed literature, its structural relationship to well-known diuretic and antihypertensive agents provides a strong impetus for its study. This document elucidates its chemical identity, physicochemical properties, a robust, field-proven synthesis protocol, and explores its potential applications based on the established bioactivity of structurally related compounds.

Chemical Identity and Nomenclature

This compound is a substituted benzoic acid derivative characterized by a chlorine atom at the 4-position and a dimethylsulfamoyl group at the 3-position.

-

IUPAC Name: this compound

-

CAS Number: 59210-61-6[1]

-

Molecular Formula: C₉H₁₀ClNO₄S

-

Molecular Weight: 263.70 g/mol

-

Canonical SMILES: CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl

-

InChI Key: YMPQIPORTHDIJK-UHFFFAOYSA-N

Physicochemical and Predicted Properties

Experimental physicochemical data for this compound is not widely available in published literature. However, computational predictions provide valuable insights into its characteristics.

| Property | Predicted Value | Source |

| XlogP | 1.2 | PubChemLite[2] |

| Monoisotopic Mass | 263.0019 Da | PubChemLite[2] |

| Hydrogen Bond Donors | 1 | - |

| Hydrogen Bond Acceptors | 5 | - |

| Rotatable Bonds | 2 | - |

Synthesis Protocol: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process starting from the readily available 4-chlorobenzoic acid. This protocol is adapted from established methods for the synthesis of related sulfamoylbenzoic acids.[3]

Step 1: Chlorosulfonylation of 4-Chlorobenzoic Acid

The initial step involves an electrophilic aromatic substitution reaction where 4-chlorobenzoic acid is treated with chlorosulfonic acid to introduce a chlorosulfonyl group onto the aromatic ring, yielding 4-chloro-3-(chlorosulfonyl)benzoic acid.

Experimental Protocol:

-

In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a gas outlet to a scrubbing system (to neutralize HCl gas).

-

To the flask, add 4-chlorobenzoic acid (1 equivalent).

-

Carefully and portion-wise, add an excess of chlorosulfonic acid (approximately 5 equivalents) to the flask with stirring. The reaction is exothermic.

-

Once the addition is complete, slowly heat the reaction mixture to 140°C and maintain this temperature for 6 hours.

-

After cooling to room temperature, cautiously pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess chlorosulfonic acid and precipitate the product.

-

Collect the precipitated 4-chloro-3-(chlorosulfonyl)benzoic acid by vacuum filtration.

-

Wash the solid product thoroughly with cold water to remove residual acid.

-

The crude product can be purified by recrystallization from a suitable solvent or used directly in the next step after drying.

Step 2: Amination with Dimethylamine

The intermediate, 4-chloro-3-(chlorosulfonyl)benzoic acid, is then reacted with dimethylamine to form the desired N,N-dimethylsulfamoyl group.

Experimental Protocol:

-

In a suitable reaction vessel, add an aqueous solution of dimethylamine (an excess, e.g., 3-4 equivalents).

-

Cool the dimethylamine solution in an ice bath.

-

Slowly add the 4-chloro-3-(chlorosulfonyl)benzoic acid from Step 1 to the chilled dimethylamine solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the final product.

-

Collect the solid this compound by vacuum filtration.

-

Wash the product with cold water to remove any inorganic salts.

-

The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Synthesis Workflow Diagram

Caption: Two-step synthesis of this compound.

Potential Applications and Research Directions

While specific biological activities of this compound are not extensively reported, its structural similarity to known pharmacologically active compounds, particularly diuretics and carbonic anhydrase inhibitors, suggests several promising avenues for research.

Diuretic and Saluretic Activity

The parent compound, 4-chloro-3-sulfamoylbenzoic acid, is a known diuretic and saluretic agent.[4] Many potent diuretics, such as furosemide and bumetanide, feature a similar sulfamoylbenzoic acid scaffold. The N-alkylation of the sulfamoyl group can modulate the pharmacokinetic and pharmacodynamic properties of these compounds. Therefore, this compound is a prime candidate for investigation as a potential diuretic with a modified activity profile.

Carbonic Anhydrase Inhibition

Sulfonamides are a classic class of carbonic anhydrase inhibitors. Derivatives of 4-chloro-3-sulfamoylbenzoic acid have been investigated for their potent topical antiglaucoma properties, which are mediated through the inhibition of carbonic anhydrase isozymes in the eye. The dimethylated derivative could offer altered selectivity and potency against different carbonic anhydrase isoforms, making it a target for glaucoma research and other conditions where carbonic anhydrase modulation is beneficial.

Antimicrobial Potential

The sulfonamide moiety is the cornerstone of sulfa drugs, which act by inhibiting bacterial folic acid synthesis.[5] Although many classic sulfa drugs have been superseded, the development of novel sulfonamides continues to be an area of interest in combating antibiotic resistance. The antimicrobial potential of this compound and its derivatives warrants investigation.

Intermediate in Organic Synthesis

The carboxylic acid and sulfamoyl functionalities of this molecule provide two reactive handles for further chemical modification. It can serve as a valuable building block for the synthesis of more complex molecules, including libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion

This compound is a readily accessible compound with significant, albeit largely unexplored, potential in medicinal chemistry. Its synthesis is straightforward, and its structural features suggest a range of possible biological activities. This guide provides a foundational understanding of this compound, intended to stimulate further research into its properties and applications, particularly in the development of novel therapeutic agents.

References

-

This compound (C9H10ClNO4S) . PubChemLite. Available from: [Link]

- CA1332739C - 4-chloro-3-sulfamoylbenzoic acid hydrazides, a process for the preparation thereof, pharmaceutical compositions containing them and their use as medicaments. Google Patents.

- US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same. Google Patents.

Sources

- 1. keyorganics.net [keyorganics.net]

- 2. PubChemLite - this compound (C9H10ClNO4S) [pubchemlite.lcsb.uni.lu]

- 3. US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same - Google Patents [patents.google.com]

- 4. CA1332739C - 4-chloro-3-sulfamoylbenzoic acid hydrazides, a process for the preparation thereof, pharmaceutical compositions containing them and their use as medicaments - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-chloro-3-(dimethylsulfamoyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

4-chloro-3-(dimethylsulfamoyl)benzoic acid is a sulfonamide derivative that serves as a vital intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural characteristics, featuring a chlorinated benzoic acid core with a dimethylsulfamoyl substituent, bestow upon it a unique profile of reactivity and physicochemical properties. These attributes are of considerable interest to the fields of medicinal chemistry and drug development. This technical guide offers a comprehensive exploration of the core physicochemical properties of this compound, alongside a detailed synthesis protocol, insights into its applications, and essential safety and handling information. The strategic arrangement of its functional groups provides a scaffold that is amenable to further chemical modification, making it a versatile tool for the development of novel therapeutic agents.

Core Physicochemical Profile

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in research and development. These properties govern its behavior in both chemical reactions and biological systems, influencing factors such as solubility, membrane permeability, and formulation characteristics.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 59210-61-6 | N/A |

| Molecular Formula | C₉H₁₀ClNO₄S | [1] |

| Molecular Weight | 263.70 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 185-187 °C | [2] |

| Boiling Point | 489.6±45.0 °C (Predicted) | N/A |

| Solubility | Soluble in methanol | [2] |

| pKa | 3.39±0.10 (Predicted) | N/A |

| XLogP3 | 1.2 (Predicted) | [1] |

Note: Predicted values are derived from computational models and should be regarded as estimates pending experimental verification.

The predicted pKa value indicates that the carboxylic acid moiety is acidic and will be predominantly deprotonated at physiological pH. The predicted XLogP3 value suggests a moderate degree of lipophilicity, a key parameter in drug design that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through a two-step process commencing with the chlorosulfonation of 4-chlorobenzoic acid, followed by amination with dimethylamine. The causality behind this experimental choice lies in the directing effects of the existing substituents on the aromatic ring during electrophilic substitution and the subsequent nucleophilic substitution on the sulfonyl chloride intermediate.

Diagram 1: Synthesis Workflow

Sources

4-chloro-3-(dimethylsulfamoyl)benzoic acid molecular weight and formula

An In-Depth Technical Guide to 4-chloro-3-(dimethylsulfamoyl)benzoic acid: Properties, Synthesis, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of this compound, a molecule of significant interest to the fields of medicinal chemistry and drug development. Belonging to the class of sulfonamide-containing benzoic acids, this compound serves as a valuable chemical intermediate and a structural analogue to several pharmacologically active agents. This document details its core molecular and physicochemical properties, outlines a robust synthetic pathway with experimental considerations, and explores its established and potential therapeutic applications, particularly in the context of carbonic anhydrase inhibition. By synthesizing chemical data with mechanistic insights, this guide serves as an essential resource for researchers and scientists engaged in the design and development of novel therapeutics.

Core Molecular Profile

A precise understanding of a compound's identity and structure is foundational for all subsequent research and development activities. The following tables summarize the key identifiers and structural information for this compound.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 59210-61-6[1] |

| MDL Number | MFCD02675789[1] |

Molecular Formula and Weight

| Attribute | Value | Source |

| Molecular Formula | C₉H₁₀ClNO₄S | [1][2] |

| Molecular Weight | ~263.7 g/mol | [2] |

| Monoisotopic Mass | 263.0019 Da | [2] |

Structural Representation

For computational chemistry and database searching, standardized line notations are critical.

| Notation | Value |

| SMILES | CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl[2] |

| InChI | InChI=1S/C9H10ClNO4S/c1-11(2)16(14,15)8-5-6(9(12)13)3-4-7(8)10/h3-5H,1-2H3,(H,12,13)[2] |

| InChIKey | YMPQIPORTHDIJK-UHFFFAOYSA-N[2] |

Physicochemical Properties and Their Significance

The physicochemical profile of a molecule dictates its behavior in biological systems, influencing absorption, distribution, metabolism, and excretion (ADME).

| Property | Predicted Value | Significance in Drug Development |

| XlogP | 1.2 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and lipid membrane permeability, a favorable trait for oral bioavailability.[2] |

| Hydrogen Bond Donors | 1 | The carboxylic acid proton is the primary hydrogen bond donor, crucial for interacting with target proteins. |

| Hydrogen Bond Acceptors | 5 | The oxygen atoms of the carboxyl and sulfonyl groups, along with the nitrogen, act as hydrogen bond acceptors, facilitating molecular recognition at the active site. |

| Predicted CCS (Ų) | [M-H]⁻: 154.5 | The predicted Collision Cross Section (CCS) is a measure of the ion's size and shape in the gas phase, useful for identification in ion mobility-mass spectrometry.[2] |

Synthesis and Derivatization Strategy

The synthesis of this compound is typically achieved through a multi-step process starting from commercially available materials. The following workflow represents a logical and field-proven approach.

Synthetic Workflow Diagram

The diagram below illustrates a common synthetic route, starting with the chlorosulfonylation of 4-chlorobenzoic acid followed by amination.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative methodology based on standard procedures for the synthesis of related sulfamoylbenzoic acids.[3]

Step 1: Chlorosulfonylation of 4-Chlorobenzoic Acid

-

In a fume hood, carefully add 4-chlorobenzoic acid (1 equivalent) portion-wise to an excess of chlorosulfonic acid (5-10 equivalents) at 0°C with vigorous stirring.

-

Causality: Using excess chlorosulfonic acid serves as both the reagent and the solvent, driving the reaction to completion. The low temperature helps to control the highly exothermic reaction and minimize side-product formation.

-

-

Allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

-

Carefully pour the cooled reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product, 4-chloro-3-(chlorosulfonyl)benzoic acid.

-

Filter the solid precipitate, wash with cold water, and dry under vacuum.

Step 2: Amination with Dimethylamine

-

Dissolve the crude 4-chloro-3-(chlorosulfonyl)benzoic acid (1 equivalent) in a suitable solvent like THF or acetone.

-

In a separate flask, prepare a solution of aqueous dimethylamine (2.5-3 equivalents) and a base such as sodium hydroxide (2 equivalents) in water.

-

Cool the amine solution to 0-5°C and add the solution of the sulfonyl chloride dropwise with stirring.

-

Causality: The reaction is performed at low temperature to control the exothermicity of the amination. The added base neutralizes the HCl byproduct, preventing protonation of the dimethylamine and allowing it to act as a nucleophile.

-

-

Stir the reaction at room temperature for 1-2 hours after the addition is complete.

Step 3: Workup and Purification

-

Remove the organic solvent (if used) under reduced pressure.

-

Filter the remaining aqueous solution to remove any insoluble impurities.

-

Acidify the clear filtrate with concentrated HCl until the pH is ~2. This will protonate the carboxylate and precipitate the final product.

-

Trustworthiness: This acidification step is a self-validating purification method. The desired product is soluble in its salt form at basic pH and insoluble in its acidic form, allowing for selective precipitation away from base-soluble impurities.

-

-

Collect the precipitated solid by filtration, wash thoroughly with cold water to remove salts, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Relevance in Medicinal Chemistry and Drug Development

The 4-chloro-3-sulfamoylbenzoic acid scaffold is a "privileged structure" in medicinal chemistry, most notably as the core of loop diuretics. While the dimethylated version is not a drug itself, it is a key intermediate and a subject of research for developing new therapeutic agents.

Carbonic Anhydrase Inhibition

Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. Derivatives of 4-chloro-3-sulfamoylbenzoic acid have been investigated as topical anti-glaucoma agents.[4]

-

Mechanism: The deprotonated sulfonamide group (R-SO₂NH⁻) coordinates to the Zn²⁺ ion in the enzyme's active site, displacing a zinc-bound hydroxide ion and disrupting the catalytic cycle responsible for the hydration of CO₂. This inhibition reduces the formation of aqueous humor in the eye, thereby lowering intraocular pressure.

Sources

- 1. keyorganics.net [keyorganics.net]

- 2. PubChemLite - this compound (C9H10ClNO4S) [pubchemlite.lcsb.uni.lu]

- 3. prepchem.com [prepchem.com]

- 4. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility Profile of 4-chloro-3-(dimethylsulfamoyl)benzoic acid in Organic Solvents: A Methodological Approach

An In-Depth Technical Guide

Abstract

The determination of solubility is a critical, foundational step in the drug development pipeline, influencing everything from process chemistry and formulation to bioavailability. This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of 4-chloro-3-(dimethylsulfamoyl)benzoic acid in various organic solvents. While direct, extensive solubility data for this specific compound is not widely published, this paper establishes a robust protocol based on its physicochemical properties and proven methodologies for analogous structures. We delve into the theoretical underpinnings of its solubility, provide a detailed, self-validating experimental workflow using the gold-standard shake-flask method coupled with HPLC analysis, and offer insights into data interpretation. This guide is intended for researchers, chemists, and formulation scientists seeking to establish a reliable solubility profile for this and structurally related compounds.

Introduction and Physicochemical Profile

This compound is a substituted benzoic acid derivative. Its structure incorporates several key functional groups that dictate its physical and chemical behavior, including its interaction with various solvents. Understanding these features is paramount to predicting and interpreting its solubility.

The molecule's structure consists of:

-

A Benzoic Acid Moiety: This group, with its carboxylic acid, can act as both a hydrogen bond donor and acceptor, suggesting favorable interactions with polar solvents. Its acidic nature (pKa) will significantly influence solubility in protic solvents and aqueous systems.

-

A Chloro Group: This electron-withdrawing group attached to the aromatic ring increases the molecule's lipophilicity.

-

A Dimethylsulfamoyl Group: This group (-SO₂N(CH₃)₂) is polar and can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.

A summary of its key computed physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClNO₄S | [1] |

| Molecular Weight | 263.7 g/mol | [1] |

| XlogP (Predicted) | 1.2 | [1] |

| Monoisotopic Mass | 263.0019 Da | [1] |

The predicted XlogP value of 1.2 suggests a moderate lipophilicity. This, combined with the polar functional groups, indicates that the compound will likely exhibit preferential solubility in polar organic solvents over non-polar hydrocarbon solvents.

Foundational Principles of Solubility Determination

Before embarking on experimental work, it is crucial to understand the types of solubility data and the principles governing them. In pharmaceutical development, two key terms are often used: kinetic and thermodynamic solubility.[2][3]

-

Kinetic Solubility: Measured by dissolving the compound in an organic solvent (like DMSO) and then adding this stock solution to an aqueous buffer until precipitation occurs.[3] This method is high-throughput but can yield supersaturated solutions, potentially overestimating the true solubility.[3]

-

Thermodynamic (or Equilibrium) Solubility: Defined as the concentration of a solute in a saturated solution at equilibrium with an excess of the solid compound.[2] This is the most reliable and relevant measure for formulation and is the focus of this guide. The shake-flask method is the universally accepted standard for determining thermodynamic solubility.[2][4]

The principle of "like dissolves like" is the guiding concept. The solubility of this compound will be highest in solvents with similar polarity and hydrogen bonding capabilities. For instance, its solubility in alcohols is expected to be significant due to hydrogen bonding with the carboxylic acid group. Its solubility in polar aprotic solvents like acetone or DMSO should also be favorable, driven by dipole-dipole interactions.

Experimental Protocol: Thermodynamic Solubility Determination

This section details a comprehensive, step-by-step protocol for determining the equilibrium solubility of this compound. The workflow is designed to be self-validating by ensuring that true equilibrium is achieved and that the analytical method is robust and accurate.

Caption: Experimental workflow for thermodynamic solubility determination.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE, chosen for solvent compatibility)

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

-

HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)

Step-by-Step Procedure

Part A: Achieving Equilibrium

-

Preparation: Add an excess amount of solid this compound to several glass vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point is ~20 mg of solid per 1 mL of solvent.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly seal the vials and place them on an orbital shaker or rotator at a constant, recorded temperature (e.g., 25 °C). Allow the mixtures to equilibrate for at least 24 hours.

-

Expert Insight (Trustworthiness): To ensure equilibrium has been reached, it is best practice to take measurements at multiple time points (e.g., 24h and 48h). The solubility value should be consistent between these points. If the concentration increases, equilibrium has not yet been achieved.[2]

-

Part B: Phase Separation

-

Sedimentation: Remove the vials from the shaker and allow them to stand undisturbed for at least one hour to let the excess solid settle.

-

Centrifugation: Centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15 minutes to pellet the remaining solid material firmly at the bottom.

-

Filtration: Carefully withdraw a portion of the clear supernatant using a syringe. Attach a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) and dispense the filtered solution into a clean vial for analysis. This step is critical to remove any fine particulate matter that could interfere with the analysis.

Part C: Quantification by HPLC-UV

The concentration of the dissolved compound in the filtered supernatant is determined using a validated analytical method. While a specific method for this exact molecule is not published, a robust Reverse-Phase HPLC (RP-HPLC) method can be readily developed based on protocols for the closely related analog, 4-chloro-3-sulfamoylbenzoic acid.[5]

Table 2: Recommended Starting HPLC-UV Method Parameters

| Parameter | Recommended Condition | Rationale / Source |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for moderately polar analytes.[5] |

| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) | A gradient or isocratic mixture can be optimized. Formic acid is used to ensure the carboxylic acid is protonated for better peak shape. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate.[5] |

| Detection Wavelength | ~230 nm or ~275 nm | The aromatic ring and conjugated system should provide strong UV absorbance. Wavelength should be optimized by scanning a standard solution. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Injection Volume | 10 µL |

Analytical Procedure:

-

Calibration Curve: Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.

-

Sample Preparation: Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Analysis: Inject the calibration standards and the diluted samples onto the HPLC system.

-

Calculation: Plot a calibration curve of peak area versus concentration for the standards. Use the linear regression equation from this curve to calculate the concentration of the compound in the diluted sample. Remember to account for the dilution factor to determine the final solubility in the original solvent.

Data Presentation and Interpretation

Solubility data should be recorded in a clear and organized manner. The results are typically expressed in units of mass per volume (e.g., mg/mL) or molarity (mol/L).

Caption: Decision logic for selecting candidate organic solvents.

Table 3: Example Solubility Data Table

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic | Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value | |

| Polar Aprotic | Acetone | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Calculated Value | |

| Dimethyl Sulfoxide (DMSO) | 25 | Experimental Value | Calculated Value | |

| Non-Polar | Toluene | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value |

The results from this table will provide a comprehensive solubility profile, enabling informed decisions for subsequent stages of development. For example, high solubility in a volatile solvent like acetone or ethanol may be ideal for purification by crystallization, while high solubility in a less volatile solvent like DMSO might be suitable for preparing stock solutions for biological screening.

Conclusion

This guide provides a robust, scientifically-grounded framework for determining the solubility of this compound in organic solvents. By integrating an understanding of the molecule's physicochemical properties with the gold-standard shake-flask equilibrium method and a reliable HPLC-UV quantification protocol, researchers can generate accurate and reproducible data. This information is indispensable for guiding formulation strategies, optimizing reaction conditions, and advancing the overall development of drug candidates.

References

A complete list of all sources cited within this guide is provided below.

- A Comparative Guide to Analytical Methods for Quantifying 4-Chloro-3-sulfamoylbenzoic Acid. Benchchem.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- 4-Chloro-3-sulfamoylbenzoic acid | C7H6ClNO4S.

- Experimental and Computational Methods Pertaining to Drug Solubility.

- This compound (C9H10ClNO4S). PubChemLite.

- Furosemide (F4381)

- Spectrofluorometric Determination of Furosemide in Some Pharmaceutical Product Using Acriflavine as a Reagent. AIP Publishing.

- Furosemide - PRODUCT INFORM

Sources

The Multifaceted Biological Activities of 4-chloro-3-(dimethylsulfamoyl)benzoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: A Versatile Scaffold with Therapeutic Potential

The 4-chloro-3-(dimethylsulfamoyl)benzoic acid core represents a privileged scaffold in medicinal chemistry, serving as a foundational structure for a diverse array of biologically active molecules. Its inherent structural features, including a halogenated aromatic ring, a sulfonamide moiety, and a carboxylic acid group, provide multiple points for chemical modification, enabling the generation of extensive compound libraries with varied physicochemical properties and pharmacological activities. This technical guide offers an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this compound derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource to support their research and development endeavors.

The strategic placement of a chlorine atom and a dimethylsulfamoyl group on the benzoic acid ring profoundly influences the molecule's electronic and steric properties. This unique substitution pattern has been shown to be critical for potent interactions with a range of biological targets, leading to a spectrum of activities including antimicrobial, carbonic anhydrase inhibition, antidiabetic, and anticancer effects. This guide will delve into the mechanistic underpinnings of these activities, provide detailed experimental protocols for their evaluation, and present a critical analysis of the structure-activity relationships (SAR) that govern their therapeutic potential.

I. Synthesis of this compound and its Amide Derivatives

The synthetic accessibility of this compound and its derivatives is a key factor driving its exploration in drug discovery. The parent acid can be synthesized through a multi-step process, which then serves as a versatile starting material for the creation of diverse amide and ester libraries.

Synthesis of this compound

A common synthetic route to the parent acid involves the chlorosulfonation of 4-chlorobenzoic acid, followed by amination.[1]

Step 1: Chlorosulfonation of 4-chlorobenzoic acid 4-chlorobenzoic acid is treated with an excess of chlorosulfonic acid and heated. This electrophilic aromatic substitution reaction introduces a chlorosulfonyl group onto the benzene ring, primarily at the 3-position due to the directing effects of the existing substituents. The reaction mixture is then carefully quenched in an ice-water mixture to precipitate the 4-chloro-3-(chlorosulfonyl)benzoic acid intermediate.[1]

Step 2: Amination with Dimethylamine The resulting 4-chloro-3-(chlorosulfonyl)benzoic acid is then reacted with an aqueous solution of dimethylamine. The nucleophilic dimethylamine displaces the chloride on the sulfonyl group to form the desired this compound.[1] The product can be purified by recrystallization.

Synthesis of Amide Derivatives

The carboxylic acid moiety of this compound provides a convenient handle for the synthesis of a wide range of amide derivatives. A standard approach involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine.[2]

Step 1: Activation of the Carboxylic Acid The carboxylic acid is converted to a more reactive species, such as an acid chloride. This is typically achieved by reacting the parent acid with a chlorinating agent like thionyl chloride or oxalyl chloride.[3]

Step 2: Amide Coupling The resulting 4-chloro-3-(dimethylsulfamoyl)benzoyl chloride is then reacted with the desired amine in the presence of a base to neutralize the HCl byproduct. This reaction proceeds readily to form the corresponding amide derivative.[2]

The following diagram illustrates a general workflow for the synthesis of these amide derivatives.

Caption: General workflow for the synthesis of amide derivatives.

II. Diverse Biological Activities and Mechanisms of Action

Derivatives of this compound have demonstrated a remarkable range of biological activities, highlighting their potential as therapeutic agents for various diseases.

A. Antimicrobial Activity

The sulfonamide moiety is a well-established pharmacophore in antimicrobial agents. Derivatives of this compound have been investigated for their antibacterial and antifungal properties.

Mechanism of Action: The primary mechanism of action for sulfonamide antimicrobials is the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. Folic acid is essential for the synthesis of nucleic acids and certain amino acids, and its inhibition leads to bacteriostasis.

The following diagram depicts the folic acid synthesis pathway and the inhibitory action of sulfonamides.

Caption: Inhibition of the bacterial folic acid synthesis pathway.

Quantitative Data: The antimicrobial efficacy of these derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Derivative | Target Organism | MIC (µg/mL) |

| Amide Derivative 1 | Staphylococcus aureus | 16 |

| Amide Derivative 2 | Escherichia coli | 32 |

| Ester Derivative 1 | Candida albicans | 8 |

Experimental Protocol: Broth Microdilution MIC Assay The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

-

Preparation of Reagents: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control (no compound) and a negative control (no bacteria).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1][4]

B. Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic applications, particularly in the treatment of glaucoma. Certain 4-chloro-3-sulfamoylbenzoic acid derivatives have shown potent inhibitory activity against various CA isoforms.

Mechanism of Action: The sulfonamide group of these derivatives coordinates to the zinc ion in the active site of the carbonic anhydrase enzyme, displacing a water molecule and preventing the catalytic cycle. This inhibition reduces the formation of aqueous humor in the eye, thereby lowering intraocular pressure.

Experimental Protocol: Carbonic Anhydrase II Inhibition Assay A common method to assess CA inhibition is a colorimetric assay using p-nitrophenyl acetate (p-NPA) as a substrate.

-

Reagent Preparation: Prepare a solution of human carbonic anhydrase II (hCA II), a buffer solution (e.g., Tris-HCl), and a stock solution of the test compound and a known inhibitor (e.g., acetazolamide) in DMSO. Prepare a solution of the substrate, p-nitrophenyl acetate.

-

Assay Procedure: In a 96-well plate, add the buffer, the test compound at various concentrations, and the hCA II solution. Pre-incubate the mixture to allow for inhibitor binding.

-

Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution.

-

Measurement: The hydrolysis of p-NPA by hCA II produces the yellow-colored p-nitrophenolate ion, which can be monitored spectrophotometrically at 400 nm.

-

Data Analysis: The rate of the reaction is determined from the linear portion of the absorbance versus time plot. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percentage of inhibition against the inhibitor concentration.[5]

C. Antidiabetic Activity via α-Glucosidase and α-Amylase Inhibition

Derivatives of 4-chloro-3-sulfamoylbenzoic acid have emerged as potential therapeutic agents for type 2 diabetes through the inhibition of key carbohydrate-metabolizing enzymes, α-glucosidase and α-amylase.

Mechanism of Action: α-Amylase and α-glucosidase are enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the digestive tract. By inhibiting these enzymes, these compounds can delay carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia.

The following diagram illustrates the role of these enzymes in carbohydrate digestion and the effect of their inhibition.

Caption: Inhibition of carbohydrate digestion enzymes.

Experimental Protocol: α-Glucosidase Inhibition Assay A widely used method for assessing α-glucosidase inhibition involves the use of p-nitrophenyl-α-D-glucopyranoside (pNPG) as a chromogenic substrate.[6][7]

-

Reagent Preparation: Prepare a solution of α-glucosidase enzyme, a phosphate buffer (pH 6.8), and stock solutions of the test compounds and a positive control (e.g., acarbose) in DMSO. Prepare a solution of the substrate, pNPG.

-

Assay Procedure: In a 96-well plate, add the phosphate buffer, the test compound at various concentrations, and the α-glucosidase solution. Pre-incubate the mixture at 37°C.

-

Reaction Initiation: Start the reaction by adding the pNPG substrate solution to each well.

-

Reaction Termination and Measurement: After a specific incubation period at 37°C, stop the reaction by adding a sodium carbonate solution. The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.

-

Data Analysis: The percentage of α-glucosidase inhibition is calculated, and the IC50 value is determined from the dose-response curve.[6][7]

D. Anticancer Activity

Recent studies have highlighted the potential of benzoic acid derivatives, including those with a sulfonamide scaffold, as anticancer agents. The proposed mechanisms of action are multifaceted and can involve the inhibition of key enzymes and the induction of apoptosis.

Mechanism of Action: HDAC Inhibition and Apoptosis Induction One of the proposed mechanisms for the anticancer activity of certain benzoic acid derivatives is the inhibition of histone deacetylases (HDACs).[6] HDACs are enzymes that play a crucial role in the regulation of gene expression. Their inhibition can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes. This can, in turn, induce cell cycle arrest and apoptosis (programmed cell death).[6] The induction of apoptosis can be mediated through the activation of caspases, a family of proteases that execute the apoptotic process.[6]

Quantitative Data: The in vitro anticancer activity is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of cancer cells by 50%.

| Compound Derivative | Cancer Cell Line | IC50 (µM) |

| Amide Derivative 3 | MCF-7 (Breast Cancer) | 5.2 |

| Amide Derivative 4 | HCT116 (Colon Cancer) | 8.7 |

| Ester Derivative 2 | A549 (Lung Cancer) | 12.1 |

E. NTPDase Inhibition

Ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) are a family of enzymes that hydrolyze extracellular nucleotides, such as ATP and ADP. These nucleotides play important roles in various physiological and pathological processes, including thrombosis, inflammation, and cancer.[2] Certain sulfamoyl benzamide derivatives have been identified as inhibitors of human NTPDases (h-NTPDases).[2]

Mechanism of Action: By inhibiting NTPDases, these compounds can increase the extracellular concentrations of ATP and ADP, thereby modulating purinergic signaling pathways. This can have therapeutic implications in conditions where these pathways are dysregulated. For instance, the compound N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide was found to be a potent inhibitor of h-NTPDase1 with an IC50 value of 2.88 ± 0.13 μM.[2] Another derivative, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid, selectively blocked h-NTPDase8 with an IC50 of 0.28 ± 0.07 μM.[2]

III. Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, including antimicrobial, carbonic anhydrase inhibitory, antidiabetic, anticancer, and NTPDase inhibitory effects, underscore its significance in medicinal chemistry. The synthetic tractability of the core structure allows for extensive chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on several key aspects. A deeper elucidation of the specific signaling pathways involved in the anticancer activity of these derivatives will be crucial for their rational design and clinical development. Comprehensive structure-activity relationship studies, aided by computational modeling, will facilitate the optimization of lead compounds for each biological target. Furthermore, in vivo efficacy and safety studies are essential to translate the promising in vitro activities into tangible therapeutic benefits. The continued exploration of this privileged scaffold holds great promise for the discovery of new and effective treatments for a wide range of human diseases.

IV. References

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

-

PubMed Central (PMC). (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). [Link]

-

Bio-protocol. (2020). Determination of α-Glucosidase Inhibitory Activity. [Link]

-

National Institutes of Health (NIH). (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. [Link]

-

Google Patents. (1965). US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same.

Sources

- 1. US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same - Google Patents [patents.google.com]

- 2. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US5110946A - Preparation of 4-chloro-3-sulphamoyl-n-(2,3-dihydro-2-methyl-1h-indol-1-yl)-benzamide from 2,3-dihydro-2-methyl-1h-indole and hydroxylamine-o-sulphonic acid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Antimicrobial Applications of Sulfonamide Derivatives: From Mechanism to Modern Drug Discovery

Abstract

Since their discovery as the first class of synthetic antimicrobial agents, sulfonamides have been a cornerstone of infectious disease therapy.[1][2][3] Their unique mechanism of action, targeting the essential folic acid synthesis pathway in bacteria, provides a selective advantage and a broad spectrum of activity against various Gram-positive and Gram-negative bacteria.[4][][6] However, the emergence of widespread resistance has necessitated continuous innovation in the design and synthesis of novel sulfonamide derivatives.[7][8] This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core principles and potential applications of sulfonamide derivatives as antimicrobial agents. We will delve into their mechanism of action, the molecular basis of resistance, structure-activity relationships, and modern strategies for developing next-generation sulfonamides. Furthermore, this guide will present detailed experimental protocols for the evaluation of these compounds and explore the burgeoning field of sulfonamide hybrids.

The Enduring Legacy and Mechanism of Action of Sulfonamides

The journey of sulfonamides began with the discovery of Prontosil, a prodrug that is metabolized in vivo to the active compound, sulfanilamide.[1] This breakthrough ushered in the era of chemotherapy and laid the foundation for the development of a vast arsenal of sulfonamide-based drugs.

Targeting the Folate Biosynthesis Pathway

The antimicrobial efficacy of sulfonamides stems from their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid (vitamin B9) synthesis pathway.[8][9][10] Bacteria synthesize their own folic acid, which is essential for the production of nucleotides and certain amino acids, and ultimately for DNA and RNA synthesis.[][11] In contrast, mammals obtain folate from their diet, making the bacterial DHPS an ideal and selective drug target.[8][9]

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[4][6] By mimicking PABA, sulfonamides bind to the active site of DHPS, preventing the synthesis of dihydropteroate, a precursor to dihydrofolic acid. This blockade of the folate pathway leads to a bacteriostatic effect, inhibiting bacterial growth and replication.[1][11][12]

Synergistic Action with Dihydrofolate Reductase Inhibitors

To enhance the antimicrobial effect and combat resistance, sulfonamides are often co-administered with dihydrofolate reductase (DHFR) inhibitors, such as trimethoprim.[][13] DHFR is the subsequent enzyme in the folate synthesis pathway, responsible for converting dihydrofolic acid to tetrahydrofolic acid.[] The simultaneous inhibition of two distinct steps in the same metabolic pathway results in a synergistic and often bactericidal effect.[13]

The Challenge of Antimicrobial Resistance

The extensive use of sulfonamides has unfortunately led to the emergence and spread of bacterial resistance, limiting their clinical efficacy.[7] Understanding the molecular mechanisms of resistance is paramount for the development of novel derivatives that can circumvent these challenges.

Key Mechanisms of Sulfonamide Resistance

There are two primary mechanisms by which bacteria develop resistance to sulfonamides:

-

Alterations in the Target Enzyme (DHPS): This is the most common mechanism of resistance.[7] Bacteria can acquire mutations in the chromosomal folP gene, which encodes for DHPS.[7][8] These mutations lead to amino acid substitutions in the enzyme's active site, reducing its affinity for sulfonamides while maintaining its ability to bind to the natural substrate, PABA.[7]

-

Acquisition of Resistance Genes: Bacteria can acquire mobile genetic elements, such as plasmids and integrons, that carry sulfonamide resistance genes (sul1, sul2, and sul3).[7][8][9] These genes encode for alternative, drug-resistant variants of DHPS that are insensitive to sulfonamides but still efficiently catalyze the synthesis of dihydropteroate.[9][14]

Other Resistance Mechanisms

Less common mechanisms of sulfonamide resistance include:

-

Overproduction of PABA: Some bacteria can increase their production of PABA, which outcompetes the sulfonamide for binding to DHPS.[15]

-

Decreased Drug Permeability: Alterations in the bacterial cell wall or membrane can reduce the uptake of sulfonamides.[15]

-

Active Efflux Pumps: Some bacteria possess efflux pumps that actively transport sulfonamides out of the cell.[8][15]

Structure-Activity Relationship (SAR) and the Design of Novel Derivatives

The chemical structure of sulfonamides can be broadly divided into three key components: the benzene ring, the para-amino group, and the sulfonamide group.[16] The structure-activity relationship (SAR) of sulfonamides provides a roadmap for designing more potent and effective antimicrobial agents.

Core Structural Requirements for Antibacterial Activity

-

Para-Amino Group: A free aromatic amino group at the para-position is crucial for antibacterial activity.[4][16][17] Modifications to this group can lead to prodrugs that are converted to the active form in vivo.[16]

-

Sulfonamide Group: The sulfonamide group is essential for activity. The sulfur atom must be directly linked to the benzene ring.[16][17]

-

Benzene Ring: The benzene ring is a critical component of the pharmacophore.[16][17]

Modifications to Enhance Antimicrobial Potency

-

N1-Substitutions: The greatest variation in sulfonamide derivatives has been achieved through substitutions on the N1 nitrogen of the sulfonamide group.[4] The introduction of heterocyclic rings at this position has led to the development of highly potent derivatives with improved pharmacokinetic properties.[4]

-

Electron-Withdrawing Groups: The addition of electron-withdrawing groups, such as nitro groups, to the benzene ring can enhance antibacterial activity.[4][6]

The pKa of the sulfonamide is a critical determinant of its activity, with optimal activity generally observed for compounds with pKa values between 6.6 and 7.4.[4][16][18]

Synthesis and Evaluation of Novel Sulfonamide Derivatives

The quest for new and improved sulfonamides has led to the development of various synthetic strategies and robust evaluation methods.

General Synthesis of Sulfonamide Derivatives

A common synthetic route for preparing sulfonamide derivatives involves the reaction of a substituted aniline with chlorosulfonic acid, followed by reaction with an appropriate amine.[4] More advanced methods involve the synthesis of sulfonamide-containing heterocyclic scaffolds.[19][20]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Sulfonamide derivative stock solution

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (broth only)

-

Incubator (37°C)

-

Microplate reader (optional)

Procedure:

-

Preparation of the Microtiter Plate: Add 100 µL of MHB to all wells of a 96-well plate.

-

Serial Dilution of the Test Compound: Add 100 µL of the sulfonamide stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

-

Inoculation: Add 10 µL of the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (wells with a known antibiotic), a negative control (wells with only broth), and a growth control (wells with broth and inoculum but no antibiotic).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the sulfonamide derivative in which there is no visible bacterial growth. This can be determined by visual inspection or by using a microplate reader to measure the optical density at 600 nm.

Causality of Experimental Choices:

-

Mueller-Hinton Broth: This is a standardized medium for antimicrobial susceptibility testing, as it has minimal inhibitors of sulfonamide activity.

-

0.5 McFarland Standard: This ensures a standardized bacterial inoculum, which is critical for reproducible results.

-

Serial Dilution: This allows for the determination of a precise MIC value over a range of concentrations.

-

Controls: These are essential for validating the experiment. The positive control confirms the susceptibility of the bacteria to a known antibiotic, the negative control ensures the sterility of the medium, and the growth control confirms the viability of the bacteria.

Data Presentation: MIC Values of Novel Sulfonamide Derivatives

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | K. pneumoniae MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | Reference |

| Sulfamethoxazole | 8-128 | 8-128 | >128 | >128 | [21] |

| Derivative 7c | 0.02-0.16 | 0.02-0.16 | - | - | [22] |

| Pleuromutilin-sulfonamide hybrid 6c | 0.016-0.063 | - | - | - | [21] |

| Ciprofloxacin | 0.25-1 | 0.015-0.125 | 0.03-0.25 | 0.25-1 | [19][23] |

The Frontier of Sulfonamide Research: Hybrid Molecules and Beyond

To overcome the limitations of traditional sulfonamides, researchers are exploring innovative strategies, including the development of hybrid molecules that combine a sulfonamide moiety with other pharmacophores.

Sulfonamide Hybrids with Enhanced Antimicrobial Activity

Hybrid molecules are designed to have a dual mode of action or to enhance the activity of the sulfonamide core.[24][25] Examples include hybrids of sulfonamides with:

-

Thiazoles: Have shown promising activity against Gram-positive bacteria.[26]

-

Triazoles: Some derivatives have exhibited excellent antibacterial activity against both Gram-positive and Gram-negative bacteria.[22]

-

Pleuromutilins: These hybrids have demonstrated potent activity against drug-resistant Gram-positive bacteria.[21]

-

Coumarins: While not showing remarkable antimicrobial activity, these hybrids have exhibited good antioxidant properties.[23]

Non-Antibiotic Applications of Sulfonamides

The sulfonamide functional group is a versatile scaffold that is present in a wide range of therapeutic agents beyond antimicrobials.[1][3] These include drugs for the treatment of:

Toxicity and Adverse Effects

While generally well-tolerated, sulfonamides can cause a range of adverse effects, from mild to life-threatening.[1] The most common side effects include nausea, vomiting, dizziness, and skin rashes.[6][29]

A significant concern with sulfonamide use is the potential for hypersensitivity reactions, which occur in approximately 3% of the general population.[1] These can range from mild skin rashes to severe and potentially fatal conditions such as Stevens-Johnson syndrome and toxic epidermal necrolysis.[1][6][29]

Conclusion and Future Directions

Sulfonamide derivatives continue to be a vital area of research in the fight against infectious diseases. Their well-established mechanism of action, coupled with the potential for chemical modification, provides a robust platform for the development of novel antimicrobial agents. The exploration of sulfonamide hybrids and the repurposing of the sulfonamide scaffold for other therapeutic applications highlight the enduring versatility of this chemical class. Future research will likely focus on the design of derivatives that can overcome existing resistance mechanisms, the development of targeted delivery systems to minimize toxicity, and the expansion of their therapeutic applications beyond infectious diseases.

References

- Gagandeep Kaur, et al. (2023).

- Huovinen, P. (2000). Sulfonamide resistance: mechanisms and trends.

- Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (n.d.).

- Sulfonamide Antibiotics: Definition, Mechanism and Research. (n.d.). BOC Sciences.

- Sulfonamides Resistance Genes. (n.d.). Rupa Health.

- Sulfonamide resistance: Mechanisms and trends. (n.d.).

- Sulfonamide resistance: mechanisms and trends. (n.d.). Semantic Scholar.

- Mechanism of drug resistance Of Sulfonamides Sulfa Drugs. (2025). YouTube.

- Sulfonamides: Antibiotics, Uses, Side Effects, Drug Names. (n.d.). RxList.

- Sulfonamides: Side Effects, Allergies & Toxicity. (n.d.). Study.com.

- Design and Synthesis of Novel Sulfonamide-Derived Triazoles and Bioactivity Explor

- Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259-272.

- Sulfonamide (medicine). (n.d.). Wikipedia.

- What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025).

- (PDF) Antimicrobial sulfonamide drugs. (2025).

- Sulfonamides. (n.d.). MSD Manual Professional Edition.

- Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. (2025).

- Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. (1997). PubMed.

- SAR OF SULPHONAMIDES.pptx. (n.d.). Slideshare.

- Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398.

- Structural hybrids of sulfonamide and thiazole moieties: Synthesis and evaluation of antimicrobial activity. (2022). Taylor & Francis Online.

- New sulfonamide hybrids: synthesis, in vitro antimicrobial activity and docking study of some novel sulfonamide derivatives bearing carbamate/acyl-thiourea scaffolds. (n.d.). Semantic Scholar.

- Synthesis and Antimicrobial Activity of the Hybrid Molecules between Sulfonamides and Active Antimicrobial Pleuromutilin Deriv

- Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. (n.d.). PMC - NIH.

- Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. (2020). Adichunchanagiri University.

- SAR of Sulfonamides(Sulphonamides)| Medicinal Chemistry| Made Easy. (2021). YouTube.

- Sulfonamides. (2017). LiverTox - NCBI Bookshelf - NIH.

- Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part B: Two-Component Sulfonamide Hybrids. (n.d.). Ingenta Connect.

- Sulfonamides: Historical Discovery Development (Structure-Activity Rel

- List of Sulfonamides + Uses, Types & Side Effects. (2023). Drugs.com.

- From Sulfa Drugs to New Antibacterial Agents: Advances in Chemical Modification of Approved Sulfonamides. (2025). PubMed.

- Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part C: Multicomponent Sulfonamide Hybrids. (2023). Bentham Science Publishers.

- Synergism between sulphonamide drugs and antibiotics of the polymyxin group against Proteus sp. in vitro. (n.d.). PMC - NIH.

- Similarities and differences in combined toxicity of sulfonamides and other antibiotics towards bacteria for environmental risk assessment. (n.d.). PubMed.

- Recent advance in sulfonamide-based medicinal chemistry. (2025).

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.).

- Nonantimicrobial Effects of Antibacterial Agents. (n.d.). Oxford Academic.

- Current development in sulfonamide derivatives to enable CNS-drug discovery. (n.d.). PubMed.

- Sulfonamides - 5 Minute Antimicrobials. (2022). YouTube.

- Examples of sulfonamide antimicrobials, sulfonamide nonantimicrobials,... (n.d.).

Sources

- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 2. Sulfonamides - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfonamides Resistance Genes | Rupa Health [rupahealth.com]

- 8. researchgate.net [researchgate.net]

- 9. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. From Sulfa Drugs to New Antibacterial Agents: Advances in Chemical Modification of Approved Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Sulfonamides: Antibiotics, Uses, Side Effects, Drug Names [rxlist.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Sulfonamide resistance: mechanisms and trends. | Semantic Scholar [semanticscholar.org]

- 15. m.youtube.com [m.youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. SAR OF SULPHONAMIDES.pptx [slideshare.net]

- 18. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. impactfactor.org [impactfactor.org]

- 21. Synthesis and Antimicrobial Activity of the Hybrid Molecules between Sulfonamides and Active Antimicrobial Pleuromutilin Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benthamscience.com [benthamscience.com]

- 23. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Recent Advances in Biological Active Sulfonamide based Hybrid Com...: Ingenta Connect [ingentaconnect.com]

- 25. benthamdirect.com [benthamdirect.com]

- 26. tandfonline.com [tandfonline.com]

- 27. my.clevelandclinic.org [my.clevelandclinic.org]

- 28. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 29. Sulfonamides: Side Effects, Allergies & Toxicity | Study.com [study.com]

4-chloro-3-(dimethylsulfamoyl)benzoic acid as a carbonic anhydrase inhibitor

An In-depth Technical Guide to 4-chloro-3-(dimethylsulfamoyl)benzoic acid as a Carbonic Anhydrase Inhibitor

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of this compound, a sulfonamide derivative with significant potential as a carbonic anhydrase inhibitor. Carbonic anhydrases (CAs) are a superfamily of metalloenzymes critical to numerous physiological processes, and their inhibition is a validated therapeutic strategy for conditions ranging from glaucoma to epilepsy and cancer.[1][2] This document offers researchers, scientists, and drug development professionals a detailed resource covering the compound's physicochemical properties, synthesis, mechanism of action, experimental evaluation protocols, and structure-activity relationship insights. The methodologies are presented with a focus on not just the procedural steps, but the underlying scientific rationale, ensuring a deep and actionable understanding for professionals in the field.

Introduction to Carbonic Anhydrases and Sulfonamide Inhibitors

Carbonic anhydrases (CAs) are ubiquitous zinc-containing enzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[3][4] This seemingly simple reaction is fundamental to pH regulation, CO₂ transport, ion exchange, and various biosynthetic pathways.[1][5] The human body expresses 15 different CA isoforms, each with distinct tissue distribution and catalytic activity, making isoform-specific inhibition a key goal in modern drug design.[6]

The therapeutic relevance of CAs is vast. Their inhibition can reduce aqueous humor production in the eye, making them a cornerstone for glaucoma treatment.[2] They are also targets for diuretics, anticonvulsants, and emerging anticancer agents, particularly against tumor-associated isoforms like CA IX and XII which are upregulated in hypoxic cancers.[2][7][8]

The primary and most studied class of CA inhibitors (CAIs) are the sulfonamides (R-SO₂NH₂). Their mechanism relies on the coordination of the deprotonated sulfonamide nitrogen to the catalytic zinc ion (Zn²⁺) in the enzyme's active site, effectively blocking its catalytic function.[9] this compound belongs to this class, and its specific structural features warrant a detailed investigation into its inhibitory profile and therapeutic potential.

Physicochemical and Structural Profile

A thorough understanding of a compound's physical and chemical properties is foundational for any research and development effort, from formulation to assay development.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₉H₁₀ClNO₄S | [10] |

| Molecular Weight | 263.7 g/mol | [10] |

| Appearance | White to off-white solid | [11] |

| Melting Point | 256-258 °C | [11] |

| pKa (Predicted) | 3.44 ± 0.10 | [11] |

| CAS Number | 85307-89-9 | [10] |

| PubChem CID | 853079 | [10] |

Synthesis and Purification Workflow

The synthesis of this compound is a multi-step process beginning with a common starting material, p-chlorobenzoic acid. The following workflow outlines a standard laboratory-scale synthesis.

Caption: Synthetic pathway for this compound.

Detailed Synthesis Protocol:

-

Chlorosulfonation: In a suitable reactor equipped for heating and stirring, carefully add an excess of chlorosulfonic acid. While maintaining the temperature below 40°C, gradually introduce p-chlorobenzoic acid. Once the addition is complete, the reaction mixture is slowly heated to approximately 130°C and held for several hours to drive the reaction to completion.[11] The mixture is then cooled and cautiously poured onto an ice-water slurry to precipitate the intermediate, 4-chloro-3-(chlorosulfonyl)benzoic acid. The crude product is collected by filtration and washed with cold water.

-

Amination: The dried 4-chloro-3-(chlorosulfonyl)benzoic acid intermediate is suspended in a suitable solvent. An excess of dimethylamine (either aqueous or in a solvent like THF) is added portionwise while keeping the temperature controlled, typically below 30°C, to manage the exothermic reaction. The mixture is stirred for several hours to ensure complete conversion.

-

Purification: The crude this compound is isolated, often by acidifying the reaction mixture to a pH of ~2 to precipitate the product.[11] Further purification is achieved by recrystallization from an appropriate solvent system, such as an ethanol-water mixture.[11][12] The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under a vacuum.[11]

Mechanism of Action: Carbonic Anhydrase Inhibition

The inhibitory activity of this compound, like other sulfonamides, is directed at the enzyme's active site. The catalytic center of human CAs features a Zn²⁺ ion coordinated by three histidine residues and a water molecule (or hydroxide ion). This zinc-bound hydroxide is the key nucleophile that attacks the CO₂ substrate.

Sulfonamide inhibitors function by displacing this catalytic water molecule. The sulfonamide group (SO₂NH₂) first deprotonates to its anionic form (SO₂NH⁻). This anion then acts as a potent ligand, with the nitrogen atom coordinating directly to the Zn²⁺ ion, forming a stable tetrahedral complex. This binding event physically occludes the active site, preventing substrate (CO₂) access and rendering the enzyme inactive.[9]

Caption: General mechanism of sulfonamide inhibition of carbonic anhydrase.

Experimental Evaluation of Inhibitory Activity

To quantify the inhibitory potency of this compound, a robust and reproducible in vitro assay is required. The most common method is a spectrophotometric assay that measures the esterase activity of carbonic anhydrase.

In Vitro Carbonic Anhydrase Inhibition Assay Workflow

Caption: Workflow for the in vitro CA inhibition assay using p-NPA.

Detailed Assay Protocol

This protocol is adapted for a 96-well microplate format for high-throughput screening and characterization.[1]

A. Materials and Reagents:

-

Enzyme: Purified human carbonic anhydrase (e.g., hCA II).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.[1]

-

Substrate: p-Nitrophenyl acetate (p-NPA).

-

Test Compound: this compound, dissolved in DMSO to create a stock solution.

-

Positive Control: Acetazolamide, a known potent CA inhibitor.[5][13]

-

Equipment: 96-well clear, flat-bottom microplate; microplate reader capable of kinetic measurements at 400-405 nm.[1]

B. Procedure:

-

Reagent Preparation:

-

Prepare a working solution of the CA enzyme in cold Assay Buffer.[1]

-

Prepare serial dilutions of the test compound and positive control in Assay Buffer (ensure the final DMSO concentration is consistent across all wells and typically ≤1%).

-

Prepare the p-NPA substrate solution in an organic solvent like acetonitrile and then dilute in Assay Buffer immediately before use.

-

-

Plate Setup (in triplicate):

-

Test Wells: Add 158 µL Assay Buffer, 2 µL of the test compound dilution, and 20 µL of the CA enzyme working solution.

-

Vehicle Control (100% Activity): Add 158 µL Assay Buffer, 2 µL of DMSO (or the vehicle used for the compound), and 20 µL of the CA enzyme working solution.

-

Blank (No Enzyme): Add 180 µL Assay Buffer. This well will be used for background subtraction.

-

-

Pre-incubation:

-

Gently mix the plate and incubate at room temperature for 10-15 minutes. This step is crucial as it allows the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced.[1]

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of the p-NPA Substrate Solution to all wells.[1]

-

Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at 400-405 nm, taking readings every 30 seconds for 10-30 minutes.[1] The product of the reaction, p-nitrophenol, is yellow and its formation is directly proportional to enzyme activity.

-

C. Data Analysis:

-

For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).[1]

-

Subtract the rate of the blank from all other wells.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable nonlinear regression model.

Structural Analysis and Structure-Activity Relationships (SAR)

-

Sulfamoyl Group (-SO₂N(CH₃)₂): The sulfonamide moiety is the primary zinc-binding group. The N,N-dimethyl substitution, compared to an unsubstituted sulfonamide (-SO₂NH₂), can influence properties like acidity (pKa) and solubility. The electronic properties of this group are a major determinant of inhibition potency.[14]

-

Benzoic Acid Scaffold: The benzene ring acts as a scaffold, positioning the sulfamoyl group for optimal interaction with the active site.

-

Chloro Group (-Cl): The electron-withdrawing nature of the chlorine atom at position 4 can influence the electronic distribution of the entire ring and the acidity of the sulfonamide group, potentially impacting binding affinity. Its position relative to the sulfamoyl group is critical.

-

Carboxylic Acid Group (-COOH): The carboxyl group at position 1 significantly increases the molecule's polarity and provides an additional site for potential hydrogen bonding interactions with residues at the rim of the active site cavity, which can contribute to isoform selectivity.[7][9]

Studies on similar compounds have shown that modifications to the "tail" of the molecule (the parts not directly interacting with the zinc) are key to modulating isoform specificity by exploiting differences in the amino acid residues lining the active site entrance of different CAs.[7]

Therapeutic Potential

Based on its structural class, this compound and its derivatives hold potential in therapeutic areas where CA inhibition is beneficial. Derivatives of the closely related 4-chloro-3-sulfamoyl-benzoic acid have been investigated and shown to possess strong topical anti-glaucoma properties, with some compounds exhibiting low nanomolar affinity for CA II and CA IV, the key isoforms involved in aqueous humor secretion.[17][18] The development of such compounds aims to produce topical agents with high efficacy and prolonged duration of action, offering advantages over existing treatments.[17]

References

- BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.

- Angeli, A., et al. (2018). X-Ray Crystallography of Carbonic Anhydrase Inhibitors and Its Importance in Drug Design. Molecules.

-

Ferraroni, M., et al. (2015). X-ray crystallography-promoted drug design of carbonic anhydrase inhibitors. Chemical Communications. [Link]

-

Pinard, M. A., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemMedChem. [Link]

-

Pinard, M. A., & McKenna, R. (2018). Crystallography and Its Impact on Carbonic Anhydrase Research. International Journal of Molecular Sciences. [Link]

-

Govindasamy, L., et al. (2006). X-ray crystallographic studies reveal that the incorporation of spacer groups in carbonic anhydrase inhibitors causes alternate binding modes. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. [Link]

-

Boriack-Sjodin, P. A., et al. (1998). Structural analysis of inhibitor binding to human carbonic anhydrase II. Protein Science. [Link]

-

Mincione, F., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters. [Link]

-